N-benzyl-4-(difluoromethyl)-N-isopropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(difluoromethyl)-N-isopropylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(difluoromethyl)-N-isopropylbenzenesulfonamide typically involves the condensation of benzenesulfonyl chloride with the appropriate amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(difluoromethyl)-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-benzyl-4-(difluoromethyl)-N-isopropylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-4-(difluoromethyl)-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The difluoromethyl group may enhance the compound’s binding affinity and specificity for its target, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-fluorobenzenesulfonamide
- N-benzyl-4-bromobenzenesulfonamide
- N-benzyl-4-(tert-butyl)benzenesulfonamide
Uniqueness
N-benzyl-4-(difluoromethyl)-N-isopropylbenzenesulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C17H19F2NO2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-benzyl-4-(difluoromethyl)-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H19F2NO2S/c1-13(2)20(12-14-6-4-3-5-7-14)23(21,22)16-10-8-15(9-11-16)17(18)19/h3-11,13,17H,12H2,1-2H3 |
InChI Key |
AJWTVLWEOILQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.